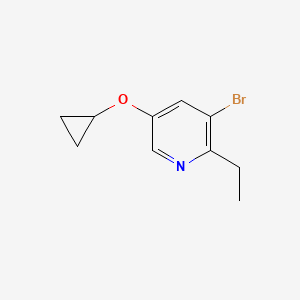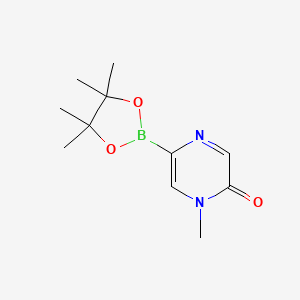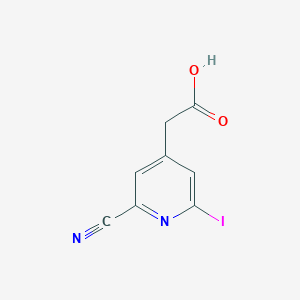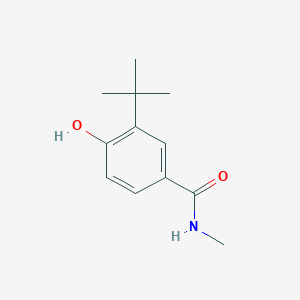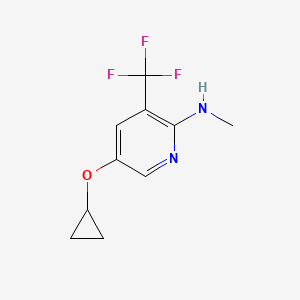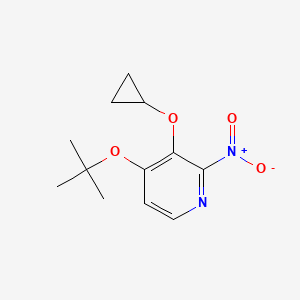
4-Tert-butoxy-3-cyclopropoxy-2-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butoxy-3-cyclopropoxy-2-nitropyridine is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is known for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a nitro group attached to a pyridine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-3-cyclopropoxy-2-nitropyridine typically involves the reaction of appropriate pyridine derivatives with tert-butyl alcohol and cyclopropyl alcohol under specific conditions. The nitro group is introduced through nitration reactions using common nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butoxy-3-cyclopropoxy-2-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed
Reduction: 4-Tert-butoxy-3-cyclopropoxy-2-aminopyridine.
Substitution: Various substituted pyridine derivatives.
Coupling: Biaryl compounds.
Applications De Recherche Scientifique
4-Tert-butoxy-3-cyclopropoxy-2-nitropyridine is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-Tert-butoxy-3-cyclopropoxy-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The tert-butoxy and cyclopropoxy groups may enhance the compound’s stability and selectivity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-Tert-butoxy-3-cyclopropoxy-2-nitropyridine is unique due to the specific positioning of its functional groups on the pyridine ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its isomers.
Propriétés
Formule moléculaire |
C12H16N2O4 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
3-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]-2-nitropyridine |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-9-6-7-13-11(14(15)16)10(9)17-8-4-5-8/h6-8H,4-5H2,1-3H3 |
Clé InChI |
OSHJWYLETQRGNU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C(=NC=C1)[N+](=O)[O-])OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


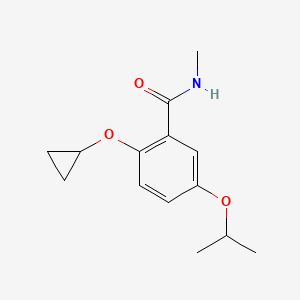
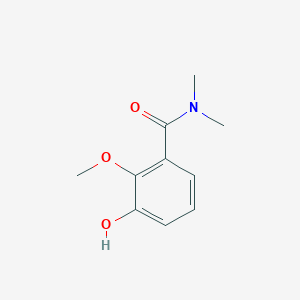
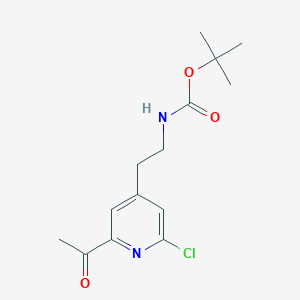

![1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone](/img/structure/B14837965.png)
